2-{2-[2-(2,3-Dimethylphenoxy)ethylthio]benzimidazolyl}acetic acid 2-{2-[2-(2,3-Dimethylphenoxy)ethylthio]benzimidazolyl}acetic acid
Brand Name: Vulcanchem
CAS No.: 943105-28-0
VCID: VC0368433
InChI: InChI=1S/C19H20N2O3S/c1-13-6-5-9-17(14(13)2)24-10-11-25-19-20-15-7-3-4-8-16(15)21(19)12-18(22)23/h3-9H,10-12H2,1-2H3,(H,22,23)
SMILES: CC1=C(C(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O)C
Molecular Formula: C19H20N2O3S
Molecular Weight: 356.4g/mol

2-{2-[2-(2,3-Dimethylphenoxy)ethylthio]benzimidazolyl}acetic acid

CAS No.: 943105-28-0

Main Products

VCID: VC0368433

Molecular Formula: C19H20N2O3S

Molecular Weight: 356.4g/mol

2-{2-[2-(2,3-Dimethylphenoxy)ethylthio]benzimidazolyl}acetic acid - 943105-28-0

CAS No. 943105-28-0
Product Name 2-{2-[2-(2,3-Dimethylphenoxy)ethylthio]benzimidazolyl}acetic acid
Molecular Formula C19H20N2O3S
Molecular Weight 356.4g/mol
IUPAC Name 2-[2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid
Standard InChI InChI=1S/C19H20N2O3S/c1-13-6-5-9-17(14(13)2)24-10-11-25-19-20-15-7-3-4-8-16(15)21(19)12-18(22)23/h3-9H,10-12H2,1-2H3,(H,22,23)
Standard InChIKey IAXXFDWDVVVZSA-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O)C
Canonical SMILES CC1=C(C(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O)C
PubChem Compound 17027940
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator